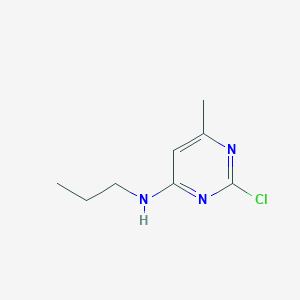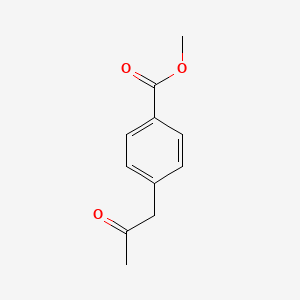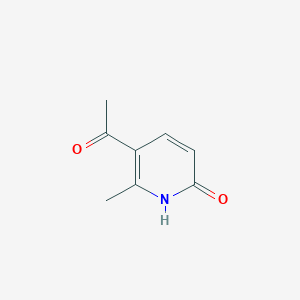
5-乙酰基-6-甲基-2(1H)-吡啶酮
描述
“5-acetyl-6-methyl-2(1H)-pyridinone” is a member of pyrrolizines . It has a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol .
Synthesis Analysis
The synthesis of “5-acetyl-6-methyl-2(1H)-pyridinone” has been reported in a study . The study reported the synthesis of three new compounds, one of which could be “5-acetyl-6-methyl-2(1H)-pyridinone”. The compounds were synthesized and characterized by single crystal X-ray diffraction .
Molecular Structure Analysis
The molecular structure of “5-acetyl-6-methyl-2(1H)-pyridinone” has been analyzed using various techniques. The IUPAC name is 1-(2-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)ethanone . The InChI and InChIKey are also provided . The canonical SMILES is CC1=C(N2CCCC2=C1)C(=O)C .
Chemical Reactions Analysis
The chemical reactions of “5-acetyl-6-methyl-2(1H)-pyridinone” have been studied . The study reported that bipyridine-3’0-carbonitrile derivatives reacted with several halogen-containing reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-acetyl-6-methyl-2(1H)-pyridinone” include a molecular weight of 163.22 g/mol . The compound has an XLogP3-AA of 1.4, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 163.099714038 g/mol .
科学研究应用
Antimicrobial and Anti-Inflammatory Agents
The compound has been utilized in the synthesis of derivatives with potential as antimicrobial and anti-inflammatory agents. These derivatives have been tested against various strains of bacteria and fungi, showing promising results. Additionally, some synthesized compounds have been evaluated for anti-inflammatory activity using the carrageenan-induced paw edema test in rats .
Synthesis of Dihydropyrimidinone (DHPM) Derivatives
5-acetyl-6-methyl-2(1H)-pyridinone: serves as a starting point for the synthesis of a new series of DHPM derivatives. These derivatives are known for a broad range of biological effects, including antiviral, antitumor, antibacterial, and anti-inflammatory activities. They have also been identified as orally active antihypertensive agents .
Calcium Channel Blockers
Functionalized DHPMs derived from 5-acetyl-6-methyl-2(1H)-pyridinone have been found to be potent calcium channel blockers. These agents are crucial for the treatment of various cardiovascular diseases due to their ability to regulate the influx of calcium ions .
Analgesic Properties
Some derivatives of 5-acetyl-6-methyl-2(1H)-pyridinone exhibit analgesic properties. This makes them valuable for the development of new pain-relief medications, potentially offering alternatives to current analgesic drugs .
Development of Functional Materials
The compound has been exploited in the development of functional materials such as polymers, adhesives, and dyes. Its derivatives can be incorporated into materials to enhance their properties or to impart new functionalities .
Synthesis of Quinazoline Derivatives
A novel method involving 5-acetyl-6-methyl-2(1H)-pyridinone has been proposed for the synthesis of quinazoline derivatives. These derivatives are significant due to their antiproliferative, antibacterial, analgesic, anti-inflammatory, and antimalarial activities. The development of new methods for the synthesis of biologically active compounds like quinazolines is a promising area of research .
作用机制
Target of Action
It has been synthesized as a potential antimicrobial and anti-inflammatory agent . This suggests that its targets could be related to the biochemical pathways involved in inflammation and microbial infections.
Mode of Action
It’s known that the compound is utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone . These derivatives could interact with their targets, leading to changes that result in antimicrobial and anti-inflammatory effects.
Biochemical Pathways
Given its potential antimicrobial and anti-inflammatory properties , it can be inferred that it may affect pathways related to the immune response and inflammation.
Result of Action
It has been evaluated for its antibacterial and antifungal activity against various strains of bacteria and fungi . This suggests that it may have a bactericidal or bacteriostatic effect, inhibiting the growth of or killing bacteria and fungi.
属性
IUPAC Name |
5-acetyl-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(6(2)10)3-4-8(11)9-5/h3-4H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLWXFRVOPSNEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=O)N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403122 | |
| Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5220-65-5 | |
| Record name | 5-acetyl-6-methyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

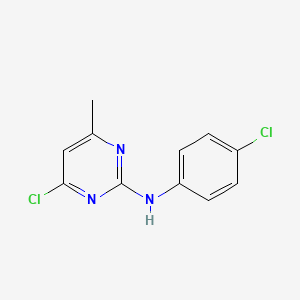
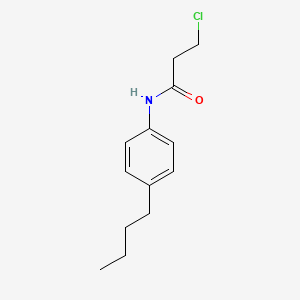
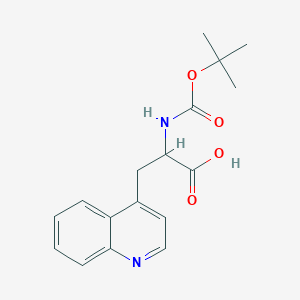

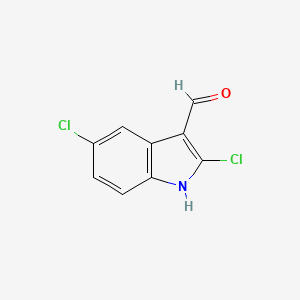
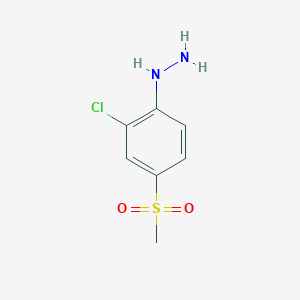
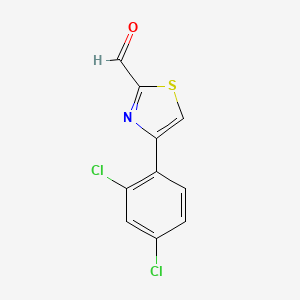
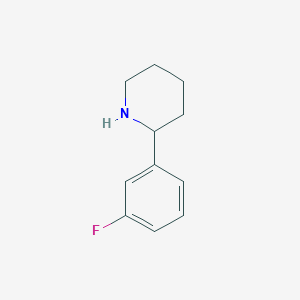
![3-{1-nitro-2-[4-(trifluoromethoxy)anilino]vinyl}-2-benzofuran-1(3H)-one](/img/structure/B1365667.png)
![5-Methyl-5-[(5-methyl-1,3-dioxan-5-yl)methoxymethoxymethyl]-1,3-dioxane](/img/structure/B1365671.png)

